(R)-Darifenacin-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

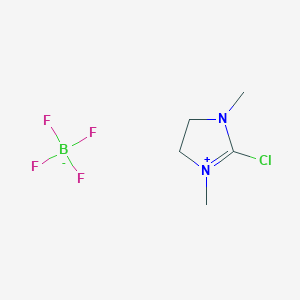

Darifenacin is a medication used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . Darifenacin works on the muscles of the bladder to prevent them from causing incontinence . Darifenacin-d4 is intended for use as an internal standard for the quantification of darifenacin .

Synthesis Analysis

The process for the preparation of darifenacin and its physiologically acceptable salts has been disclosed . The process involves the use of various intermediates and reagents, and the product obtained is useful in the preparation of darifenacin . The identification and characterization of two process impurities and major stress degradants in darifenacin hydrobromide have also been studied .Molecular Structure Analysis

The molecular formula of Darifenacin-d4 is C28H26D4N2O2 . The parent → product ion transitions for the drug (m/z 427.3 → 147.3) and IS (m/z 431.4 → 151.2) were monitored on a triple quadrupole mass spectrometer .Chemical Reactions Analysis

A selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the quantitation of darifenacin in rat plasma . The method involved liquid-liquid extraction (LLE) and used 100 μL of rat plasma .Physical And Chemical Properties Analysis

The molecular weight of Darifenacin-d4 is 430.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 7 . The exact mass is 430.255835188 g/mol and the monoisotopic mass is 430.255835188 g/mol .Mécanisme D'action

Orientations Futures

There is ongoing research into the role of neurotransmitters in colorectal cancer biology and treatment . In vitro experiments utilizing darifenacin, an M3 receptor antagonist, in CRC cell lines HT29 and SW480 resulted in a dose-dependent decrease of tumor cell proliferation and survival . This suggests potential future directions for the use of Darifenacin and its derivatives in cancer treatment.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (R)-Darifenacin-d4 involves the introduction of four deuterium atoms into the (R)-Darifenacin molecule. This can be achieved through a series of selective deuteration reactions.", "Starting Materials": [ "Darifenacin", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Synthesis of (R)-Darifenacin-d3", "The starting material Darifenacin is reacted with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst to form (R)-Darifenacin-d3.", "Step 2: Reduction of (R)-Darifenacin-d3", "(R)-Darifenacin-d3 is reduced with sodium borodeuteride (NaBD4) to replace the remaining hydrogen atoms with deuterium atoms, forming (R)-Darifenacin-d4.", "Step 3: Deuteration of (R)-Darifenacin-d4", "The final step involves the introduction of additional deuterium atoms into the molecule using deuterium gas (D2) and a selective deuteration catalyst to produce highly deuterated (R)-Darifenacin-d4." ] } | |

| 1261734-81-9 | |

Formule moléculaire |

C₂₈H₂₆D₄N₂O₂ |

Poids moléculaire |

430.57 |

Synonymes |

(R)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine; ent-Darifenacin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)